molecular formula C32H34N4O9S B2358653 3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 688059-75-8

3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2358653
CAS No.: 688059-75-8
M. Wt: 650.7
InChI Key: LHNAKXADXJUYAA-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring (position 4,5-g), substituted at position 6 with a sulfanyl-linked carbamoyl methyl group and at position 7 with a propanamide chain terminating in a 2-(3,4-dimethoxyphenyl)ethyl moiety . The compound’s design integrates multiple pharmacophoric elements:

  • Quinazolinone core: Known for interactions with ATP-binding pockets in kinases .
  • Dioxolo group: Enhances metabolic stability and membrane permeability.
  • Dimethoxyphenyl substituents: Common in HDAC inhibitors and kinase-targeting agents .

Properties

IUPAC Name

3-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O9S/c1-40-20-6-7-22(25(14-20)42-3)34-30(38)17-46-32-35-23-16-28-27(44-18-45-28)15-21(23)31(39)36(32)12-10-29(37)33-11-9-19-5-8-24(41-2)26(13-19)43-4/h5-8,13-16H,9-12,17-18H2,1-4H3,(H,33,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNAKXADXJUYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the dioxolo group and subsequent functionalization with the dimethoxyphenyl and propanamide groups. Common reagents used in these steps include various amines, thiols, and carbonyl compounds under controlled conditions such as specific temperatures, pH levels, and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of thiol groups to disulfides or sulfoxides.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiol group may yield sulfoxides, while nucleophilic substitution on the aromatic ring can introduce various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their anticancer, antiviral, and anti-inflammatory activities. This compound could potentially be explored for similar therapeutic applications.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Key Research Findings

Structural Determinants of Selectivity : The 3,4-dimethoxyphenyl ethyl group confers selectivity for CK1δ over p38α MAPK by occupying a hydrophobic pocket absent in p38α .

SAR Insights : Substituents at position 6 (sulfanyl-carbamoyl) are critical for HDAC inhibition, while modifications to the propanamide chain modulate kinase activity .

Metabolite Dereplication: LC-MS/MS-based molecular networking (cosine score >0.8) confirms structural analogs cluster with known epigenetic modulators .

Biological Activity

3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline core fused with a dioxole moiety and multiple methoxy-substituted phenyl groups. Its molecular formula is C35H40N4O9SC_{35}H_{40}N_{4}O_{9}S with a molecular weight of approximately 692.78 g/mol. The presence of methoxy groups is significant as they can influence the compound's solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

A systematic review indicated that quinazolinone-based hybrids exhibit various biological activities including anticancer effects against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.36 to 40.90 μM depending on the specific derivative and its substituents . The mechanism of action often involves the inhibition of key enzymes related to cancer progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as COX (cyclooxygenase), DPP-IV (Dipeptidyl Peptidase IV), and BACE1 (β-site amyloid precursor protein cleaving enzyme 1). These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like inflammation and diabetes.

Table 1: Summary of Enzyme Inhibition Activities

EnzymeCompound ActivityReference
COXInhibition observed
DPP-IVIC50 = 0.76 nM
BACE1Inhibitory potential

Other Pharmacological Effects

In addition to anticancer properties and enzyme inhibition, compounds related to this quinazoline structure have shown antibacterial and anti-inflammatory activities. For instance, derivatives have been tested against gram-positive bacteria with significant results indicating their potential as antimicrobial agents .

Case Studies

Several studies have demonstrated the biological efficacy of quinazoline derivatives:

  • Anticancer Efficacy : A study synthesized novel quinazolinone linked to triazoles which exhibited cytotoxicity against breast cancer cell lines with some compounds outperforming standard treatments like etoposide .
  • Enzyme Inhibition : Research on sulfonamide-linked quinazolinones revealed potent DPP-IV inhibitory activity with implications for antidiabetic drug development .
  • Antimicrobial Activity : Compounds were evaluated for their effect on bacterial strains showing greater efficacy against gram-positive bacteria compared to gram-negative strains .

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